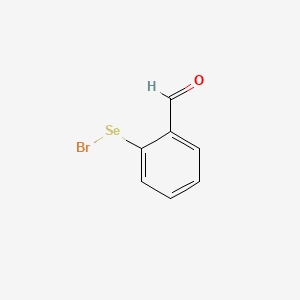
2-Formylbenzene-1-selenenyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzene-1-selenenyl bromide typically involves the reaction of diselenides with bromine. A common method includes generating the selenenyl bromide from the diselenide with bromine, followed by the exchange of the bromide with a less nucleophilic triflate. This process often involves the addition of the selenenyl cation to a carbon-carbon double bond in the presence of a nucleophile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of polymer-supported selenium reagents. This method offers advantages such as decreased volatility and simplified product work-up, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Formylbenzene-1-selenenyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it back to the corresponding selenol.
Substitution: Electrophilic aromatic substitution reactions are common, where the selenenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include selenoxides, selenols, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Formylbenzene-1-selenenyl bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-formylbenzene-1-selenenyl bromide involves its ability to act as an electrophile, nucleophile, or radical in various chemical reactions. Its molecular targets include carbon-carbon double bonds and other nucleophilic sites in organic molecules. The pathways involved often include the formation of selenenyl cations and their subsequent reactions with nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- Diorganodiselenides
- Selenols
- Diorganoselenides
- Selenoxides
Comparison: 2-Formylbenzene-1-selenenyl bromide is unique due to its formyl group, which provides additional reactivity and potential for further functionalization compared to other organoselenium compounds. This makes it particularly useful in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
55717-28-7 |
|---|---|
Molekularformel |
C7H5BrOSe |
Molekulargewicht |
263.99 g/mol |
IUPAC-Name |
(2-formylphenyl) selenohypobromite |
InChI |
InChI=1S/C7H5BrOSe/c8-10-7-4-2-1-3-6(7)5-9/h1-5H |
InChI-Schlüssel |
WEDISNHSDZGVPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)[Se]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


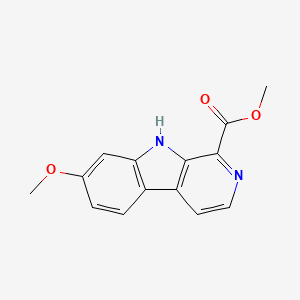
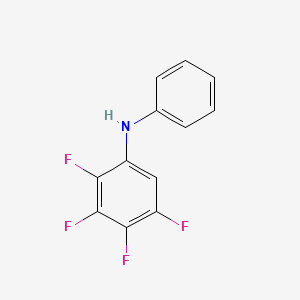
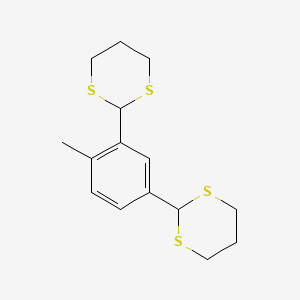

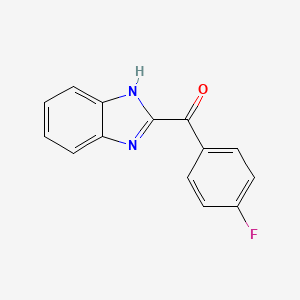
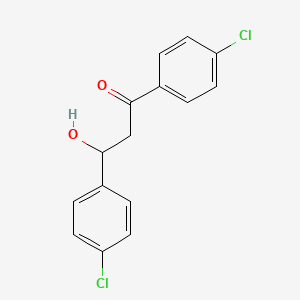



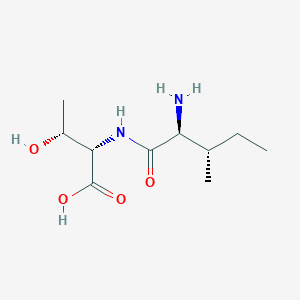
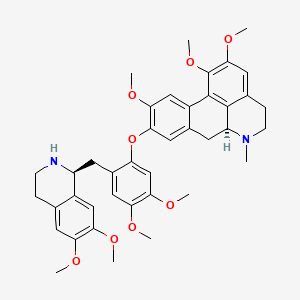
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)


